![molecular formula C15H10BrN3 B385690 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole CAS No. 791786-61-3](/img/structure/B385690.png)
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
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Overview
Description
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Structural Analysis
The research includes the synthesis of complex heterocyclic compounds, involving 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole and its analogs, which serve as a basis for studying structure-activity relationships and developing new chemical entities with potential biological activities. For instance, Funt et al. (2017) explored the synthesis of pyrrolotriazoloisoquinoline frameworks via intramolecular Cu-mediated or free radical arylation of triazoles, leading to novel fluorescent fused polyheterocycles containing pyrrole and 1,2,4-triazole moieties, showcasing the compound's utility in generating novel heterocyclic skeletons with potential for further biological applications (Funt, Tomashenko, Mosiagin, Novikov, & Khlebnikov, 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole to evaluate their antimicrobial and antifungal activities. For example, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds possessing good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another study by Badr and Barwa (2011) synthesized new series of fused 1,2,4-triazoles and investigated their antibacterial activity, with several compounds showing significant activity against Staphylococcus aureus (Badr & Barwa, 2011).
Biological and Pharmacological Studies
Research efforts have also extended to exploring the potential pharmacological activities of these compounds. The synthesis of 1,2,4-triazole derivatives and their evaluation for anti-inflammatory, analgesic, antioxidant, and antimicrobial activities have been conducted, revealing that some synthesized compounds exhibited significant pharmacological activities, suggesting their potential as leads for developing new therapeutic agents (Chidananda, Poojary, Sumangala, Kumari, Shetty, & Arulmoli, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been shown to exert their effects through specific interactions with different target receptors . The ability of these compounds to accept and donate hydrogen bonds allows them to form specific interactions with various targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNNDAVDJJFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
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